molecular formula C17H18N4O2 B10997454 N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10997454
M. Wt: 310.35 g/mol
InChI Key: NBKAXNDNIXSLIP-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a butanamide chain terminating in a 3-methoxyphenyl group. The [1,2,4]triazolo[4,3-a]pyridine scaffold is notable for its presence in pharmacologically active molecules, including antibacterial, antiproliferative, and anti-inflammatory agents .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H18N4O2/c1-23-14-7-4-6-13(12-14)18-17(22)10-5-9-16-20-19-15-8-2-3-11-21(15)16/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,18,22)

InChI Key

NBKAXNDNIXSLIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action is lacking.
    • Researchers would need to study its interactions with biological targets (e.g., proteins, enzymes) to understand how it exerts effects.
  • Comparison with Similar Compounds

    3-(4-(Benzyloxy)-3-Methoxyphenyl)-[1,2,4]Triazolo[4,3-a]Pyridine (Compound 2)

    • Core Structure : [1,2,4]Triazolo[4,3-a]pyridine.
    • Substituents : A phenyl ring substituted with 4-benzyloxy and 3-methoxy groups.
    • Synthesis: Oxidative cyclization of a hydrazine intermediate using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% .
    • Significance : Demonstrates a green synthetic route compared to traditional methods employing toxic oxidants like Cr(VI) or DDQ .

    4-[7-(4-Chlorophenyl)-8-Oxo-7,8-Dihydro[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl]-N-[(3-Methoxyphenyl)Methyl]Butanamide (G423-0160)

    • Core Structure : [1,2,4]Triazolo[4,3-a]pyrazine (pyrazine fused with triazole).
    • Substituents : 4-Chlorophenyl at position 7, butanamide linked to a 3-methoxyphenylmethyl group.
    • Molecular Weight : 451.91 g/mol.

    4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

    • Core Structure: Pyrazolo[3,4-d]pyrimidine with chromenone and fluorophenyl substituents.
    • Significance : Highlights the versatility of triazole-containing heterocycles in drug discovery, though structurally distinct from the target compound .

    Substituent Effects and Pharmacophore Design

    • Methoxy Positioning : The target compound’s 3-methoxy group (meta-substitution) may confer steric and electronic effects distinct from para-substituted analogues (e.g., G423-0141 with a 4-methoxyphenylmethyl group) .
    • Amide vs. Ether Linkages : The butanamide chain in the target compound and G423-0160 could improve metabolic stability compared to ether-linked derivatives (e.g., Compound 2) .
    • Chlorophenyl vs.

    Data Table: Comparative Analysis of Key Compounds

    Parameter Target Compound Compound 2 G423-0160
    Core Structure [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyrazine
    Key Substituents 4-(Butanamide)-N-(3-methoxyphenyl) 4-(Benzyloxy)-3-methoxyphenyl 4-Chlorophenyl, N-(3-methoxyphenylmethyl)
    Molecular Formula Not reported Not reported C₂₃H₂₂ClN₅O₃
    Molecular Weight Not reported Not reported 451.91 g/mol
    Synthetic Method Not reported Oxidative cyclization (NaOCl/ethanol) Not reported
    Yield Not reported 73% 31 mg available

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